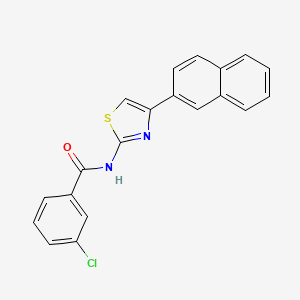

3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Description

3-Chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted at the 4-position with a naphthalen-2-yl group and at the 2-position with a 3-chlorobenzamide moiety. This compound belongs to a class of heterocyclic amides known for diverse pharmacological activities, including kinase inhibition and antimicrobial properties. Its structural uniqueness arises from the naphthalene system, which enhances aromatic stacking interactions, and the chloro substituent, which influences electronic properties and bioavailability .

Properties

IUPAC Name |

3-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2OS/c21-17-7-3-6-16(11-17)19(24)23-20-22-18(12-25-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEOVSVWMJBGDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C17H14ClN3S

Molecular Weight: 329.83 g/mol

IUPAC Name: 3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

The compound features a thiazole ring, a naphthalene moiety, and a benzamide structure, which contribute to its reactivity and interaction with biological targets.

Medicinal Chemistry

-

Anticancer Activity:

- This compound has been evaluated for its anticancer properties. Studies suggest that compounds with similar thiazole structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Case Study: A study demonstrated that derivatives of thiazole compounds showed promising results in inhibiting the growth of breast cancer cells, indicating potential therapeutic applications in oncology .

-

Antimicrobial Properties:

- The compound's thiazole component is known for its antimicrobial activity. Research has shown that thiazole derivatives can exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

- Case Study: In vitro assays revealed that specific thiazole derivatives displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting the potential for developing new antibiotics from this class of compounds .

Biochemistry

-

Enzyme Inhibition:

- The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Thiazole derivatives have been studied for their ability to modulate enzyme activity, particularly in metabolic syndromes .

- Case Study: Research indicated that thiazole-based compounds could inhibit histone deacetylases (HDACs), which are crucial targets in cancer therapy due to their role in gene expression regulation .

-

Biological Interaction Studies:

- The unique structural features of this compound make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.

- Case Study: A study focused on the binding affinity of thiazole derivatives to specific protein targets, providing insights into their mechanism of action at the molecular level .

Materials Science

- Organic Electronics:

- The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Case Study: Research has shown that incorporating thiazole derivatives into polymer matrices can enhance the charge transport properties of organic semiconductors, leading to improved device performance .

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The naphthalene moiety enhances the compound’s binding affinity and stability, while the benzamide group can form hydrogen bonds with biological targets . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Position : The target compound’s 3-chloro substitution contrasts with analogs like 4-chloro or 2,4-dichloro derivatives, which may alter electronic effects and binding affinities .

- Biological Activity : The 4-chloro analog in exhibits an IC₅₀ of 1.3 µM, suggesting chloro positioning and heterocycle choice critically influence potency .

Spectroscopic and Crystallographic Data

- HRMS and NMR : Compounds in (e.g., 4d–4i) share a thiazole-benzamide scaffold and were validated via HRMS and NMR, demonstrating consistent amide carbonyl signals (δ ~165–170 ppm in ¹³C NMR) and aromatic proton splitting patterns. The target compound’s absence of reported data limits direct comparison but suggests analogous characterization methods .

- Crystal Structures : reports a nickel complex of 3-chloro-N-(diethylcarbamothioyl)benzamide with a distorted square planar geometry. While the target compound lacks metal coordination, this highlights the versatility of chloro-benzamides in forming stable complexes .

Biological Activity

3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring, a naphthalene moiety, and a benzamide structure, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C16H13ClN2S

- Molecular Weight: 302.80 g/mol

- IUPAC Name: this compound

The structural components of this compound allow it to engage in diverse interactions with biological macromolecules, influencing cellular processes.

The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors. The thiazole moiety is particularly significant for its interaction with biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit various enzymes involved in inflammatory and cancer pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Antitumor Activity: Preliminary studies indicate that this compound exhibits cytotoxic properties against several cancer cell lines. The presence of the naphthalene group is believed to enhance its antitumor efficacy by facilitating interactions with DNA and disrupting cellular replication processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of this compound on A431 cells, revealing an IC50 of 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Properties

In a model of inflammation using human fibroblast cells, the compound demonstrated significant inhibition of COX enzymes with an IC50 value of 5 µM. This suggests that it may serve as a promising candidate for developing anti-inflammatory therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.